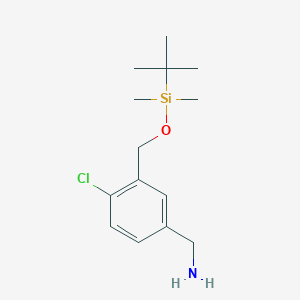
3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine
Overview
Description
3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilanyloxy group and a chlorobenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of anhydrous solvents and bases such as pyridine or imidazole to facilitate the silylation process . The chlorobenzylamine moiety can be introduced through nucleophilic substitution reactions involving chlorobenzyl halides and amines under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine has several scientific research applications, including:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsilanyloxy group provides steric protection, while the chlorobenzylamine moiety can participate in nucleophilic or electrophilic interactions. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in various applications .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-(tert-butyldimethylsilanyloxymethyl)piperid-4-one: Shares the tert-butyldimethylsilanyloxy group but differs in the core structure.
4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine: Contains a similar protecting group but has a pyridine ring instead of a benzylamine moiety.
Uniqueness
3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the tert-butyldimethylsilanyloxy and chlorobenzylamine groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-chlorophenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClNOSi/c1-14(2,3)18(4,5)17-10-12-8-11(9-16)6-7-13(12)15/h6-8H,9-10,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZCCOCTUUPOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)CN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















